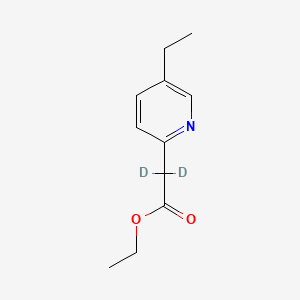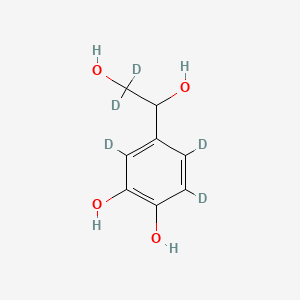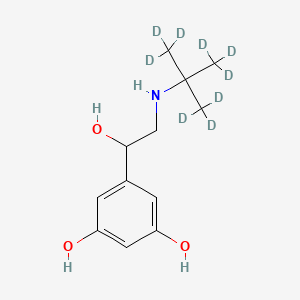
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt is a compound with the molecular formula C213C3H8Cl2N4S and a molecular weight of 230.09 . This compound is primarily used in proteomics research and is known for its stability and solubility in various solvents such as dimethyl sulfoxide, methanol, and water .
Métodos De Preparación
The synthesis of 1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt involves several steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the chloromethyl group. The guanidine moiety is then attached to the thiazole ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial production methods for this compound are designed to ensure high purity and yield. The reaction conditions often involve controlled temperatures and the use of specific catalysts to facilitate the reactions. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
Análisis De Reacciones Químicas
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt involves its interaction with specific molecular targets. The chloromethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt can be compared with other similar compounds such as:
- 1-(4-Chloromethyl-2-thiazoyl)guanidine Hydrochloride Salt
- 1-(5-(chloromethyl)-1,3-oxathiol-2-yl)guanidine hydrochloride
- 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-azaethene-1,1-diamine, chloride
These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique isotopic labeling of this compound makes it particularly useful in certain research applications, such as tracing metabolic pathways .
Propiedades
IUPAC Name |
2-[4-(chloromethyl)-(2,4-13C2)1,3-thiazol-2-yl](13C)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4S.ClH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H/i3+1,4+1,5+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWWLGOFMSKHV-XNBXTRTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](N=[13C](S1)N=[13C](N)N)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)

![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)





